molecular formula C19H23N5O2 B10986486 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Katalognummer: B10986486
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: YJSPVOROVJBUBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic heterocyclic compound combining a 1,2,4-triazole moiety with an isoquinoline carboxamide backbone. The structure features a branched alkyl chain (2-methylpropyl) at the triazole ring and an isopropyl group at the dihydroisoquinoline core. Such hybrid architectures are common in medicinal chemistry, where the triazole ring often enhances metabolic stability and hydrogen-bonding capacity, while the isoquinoline scaffold may contribute to π-π stacking interactions with biological targets .

Eigenschaften

Molekularformel

C19H23N5O2

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C19H23N5O2/c1-11(2)9-16-20-19(23-22-16)21-17(25)15-10-24(12(3)4)18(26)14-8-6-5-7-13(14)15/h5-8,10-12H,9H2,1-4H3,(H2,20,21,22,23,25)

InChI-Schlüssel

YJSPVOROVJBUBG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Castagnoli-Cushman Reaction for Core Formation

The modified Castagnoli-Cushman reaction between homophthalic anhydride (6a ) and 1,3,5-triazinane derivatives forms the dihydroisoquinolone scaffold. For example, reacting homophthalic anhydride with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5 ) yields carboxylic acid 7a after esterification and deprotection.

Homophthalic anhydride+1,3,5-TriazinaneDCM, RTDihydroisoquinolone-4-carboxylic acid esterTFADeprotected intermediate\text{Homophthalic anhydride} + \text{1,3,5-Triazinane} \xrightarrow{\text{DCM, RT}} \text{Dihydroisoquinolone-4-carboxylic acid ester} \xrightarrow{\text{TFA}} \text{Deprotected intermediate}

Key Data :

  • Yield: 38% over two steps for ester 8a .

  • Deprotection with TFA achieves >90% yield.

Oxidation to 1-Oxo Derivative

The dihydroisoquinolone intermediate is oxidized to the 1-oxo derivative using KMnO₄ or CrO₃ under acidic conditions.

DihydroisoquinoloneKMnO4,H2SO41-Oxo-isoquinoline\text{Dihydroisoquinolone} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{1-Oxo-isoquinoline}

Yield : 75–85% after purification.

Synthesis of the Triazole Amine Subunit

High-Pressure Cyclization for 1H-1,2,4-Triazole Core

The patent method (CN105906575A) describes a high-pressure reaction between methyl formate, hydrazine hydrate, and ammonium salts (e.g., NH₄Cl) to yield 1H-1,2,4-triazole.

CH3OCHO+N2H4H2O+NH4Cl120–130°C, 1–1.5 h1H-1,2,4-Triazole\text{CH}3\text{OCHO} + \text{N}2\text{H}4\cdot\text{H}2\text{O} + \text{NH}_4\text{Cl} \xrightarrow{\text{120–130°C, 1–1.5 h}} \text{1H-1,2,4-Triazole}

Key Data :

  • Yield: 90% after refluxing with ethanol.

  • Scalability: Demonstrated at 10L reactor scale.

Alkylation for 3-(2-Methylpropyl) Substituent

The triazole is alkylated with 1-bromo-2-methylpropane in the presence of NaH or K₂CO₃ in DMF.

1H-1,2,4-Triazole+(CH3)2CHCH2BrNaH, DMF3-(2-Methylpropyl)-1H-1,2,4-triazole\text{1H-1,2,4-Triazole} + \text{(CH}3\text{)}2\text{CHCH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{3-(2-Methylpropyl)-1H-1,2,4-triazole}

Optimization Insight :

  • Steric hindrance necessitates prolonged reaction times (12–18 h) for complete substitution.

Amide Coupling and Final Assembly

Carboxylic Acid Activation

The isoquinoline-4-carboxylic acid is activated as an acid chloride using SOCl₂ or via mixed anhydride formation with ethyl chloroformate.

COOHSOCl2COCl\text{COOH} \xrightarrow{\text{SOCl}_2} \text{COCl}

Amidation with Triazole Amine

The activated acid reacts with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine in the presence of a base (e.g., Et₃N) or coupling agents like HATU/DIPEA.

COCl+H2N-TriazoleEt3NCarboxamide\text{COCl} + \text{H}2\text{N-Triazole} \xrightarrow{\text{Et}3\text{N}} \text{Carboxamide}

Key Data :

  • Yield: 60–70% after purification.

  • Purity: >95% (HPLC).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 7.92–7.85 (m, 3H, isoquinoline-H), 3.21 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 2.98 (d, J=7.2 Hz, 2H, CH₂CH(CH₃)₂).

  • HRMS : m/z 361.1778 [M+H]⁺ (calc. 361.1772).

Challenges and Mitigation

  • Low Amidation Yield : Attributed to steric bulk; solved using high-pressure conditions or microwave-assisted synthesis.

  • Byproduct Formation : Minimized via column chromatography (silica gel, EtOAc/hexane).

Comparative Analysis of Synthetic Routes

Method StepApproach 1 (Patent)Approach 2 (Castagnoli-Cushman)
Triazole Synthesis High-pressure reactorNot applicable
Isoquinoline Core Not applicableHomophthalic anhydride reaction
Overall Yield 45% (multi-step)32% (multi-step)
Scalability IndustrialLab-scale

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Wirkmechanismus

Der Wirkungsmechanismus von N-[3-(2-Methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisochinolin-4-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen:

    Enzyminhibition: Die Verbindung kann Enzyme inhibieren, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert.

    Rezeptorbindung: Sie kann als Ligand für bestimmte Rezeptoren fungieren und deren Aktivität modulieren und so zelluläre Signalwege beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its triazole-isoquinoline hybrid structure. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name/Class Structural Features Key Biological Activity Solubility/CMC (mM) Reference ID
Target Compound 1,2,4-Triazole + isoquinoline carboxamide; 2-methylpropyl, isopropyl substituents Hypothesized antifungal/antimicrobial Not reported -
Benzimidazolone derivatives Benzimidazolone core; isopropyl/methyl substituents Antifungal (e.g., MIC: 0.001 μg/mL) Soluble in DMF
Nitroimidazole analogs Nitroimidazole ring; aryl nitro groups Antimycobacterial (improved with nitro) Low aqueous solubility
Quaternary ammonium compounds Alkyltrimethylammonium chains (e.g., BAC-C12) Surfactant properties; antimicrobial CMC: 0.4–8.3 mM
Carboxamide heterocycles Oxazole/pyrazole carboxamides; cyclopropane substituents Variable (e.g., enzyme inhibition) Moderate solubility

Key Findings:

Triazole vs. Benzimidazolone/Nitroimidazole: The 1,2,4-triazole ring in the target compound may offer superior metabolic stability compared to nitroimidazoles, which are prone to nitro-reduction toxicity . However, benzimidazolones (e.g., 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one) exhibit potent antifungal activity (MIC: 0.001 μg/mL), suggesting that the target compound’s triazole-isoquinoline hybrid could similarly enhance antifungal efficacy if optimized .

This contrasts with quaternary ammonium compounds (e.g., BAC-C12), where longer alkyl chains lower critical micelle concentration (CMC) but increase cytotoxicity .

Synthetic Accessibility: The target compound’s synthesis likely involves N-acylation steps similar to benzimidazolone derivatives (e.g., Scheme 1 in ), though the isoquinoline backbone may require specialized cyclization conditions.

Biological Activity Gaps: Unlike nitroimidazoles, the absence of a nitro group in the target compound may limit antimycobacterial activity . However, the isoquinoline carboxamide moiety could confer unique target selectivity, as seen in related carboxamide heterocycles (e.g., oxazole derivatives in ).

Methodological Considerations for Comparative Studies

  • Similarity Metrics: Computational methods for compound comparison (e.g., Tanimoto coefficients, pharmacophore mapping) must account for the hybrid triazole-isoquinoline scaffold. Dissimilarity in core structures may lead to divergent biological outcomes despite shared substituents .
  • Fluorometric Assays: The Alamar Blue fluorometric test (validated for Candida spp.

Biologische Aktivität

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to an isoquinoline backbone, which is known for its diverse biological activities. Its molecular formula is C18H20N6OC_{18}H_{20}N_{6}O with a molecular weight of approximately 376.4 g/mol. The presence of functional groups such as carboxamide and ketone enhances its reactivity and biological interactions .

Biological Activities

Antifungal and Antibacterial Properties
Preliminary studies indicate that N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide may possess significant antifungal and antibacterial properties. The triazole component is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for fungal growth and reproduction. This mechanism positions the compound as a potential candidate for treating fungal infections.

Mechanism of Action
The compound's mechanism of action involves interaction with specific enzymes and receptors within microbial cells. It has been shown to effectively bind to certain enzymes associated with fungal metabolism, leading to inhibition of their activity. This suggests that further studies are needed to elucidate the precise molecular targets and pathways involved in its biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some relevant compounds along with their biological activities:

Compound NameStructure FeaturesBiological Activity
MefentrifluconazoleTriazole ring with different alkyl substituentAntifungal
Benzimidazole derivativesContains benzimidazole instead of triazoleAntibacterial
Isoquinoline derivativesVariations in substituents on isoquinolineAnticancer

The combination of both triazole and isoquinoline structures in N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide enhances its potential for diverse biological activities compared to other similar compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of triazole derivatives in various contexts:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide, and what challenges arise during its synthesis?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of the isoquinoline core and coupling with the triazole moiety. Key steps include:

  • Cyclization : Using Lewis acids (e.g., FeCl₃) to form the dihydroisoquinoline scaffold under anhydrous conditions .
  • Triazole Coupling : Employing carbodiimide coupling agents (e.g., EDC/HOBt) to link the triazole group to the isoquinoline core, requiring strict pH control (6.5–7.5) and inert atmospheres to prevent side reactions .
  • Challenges : Low yields due to steric hindrance from the 2-methylpropyl group and competing side reactions (e.g., over-oxidation). Purification often requires gradient column chromatography with silica gel and dichloromethane/methanol mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and isoquinoline moieties. For example, the downfield shift of the amide proton (~12 ppm) indicates hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy), with ESI+ mode detecting the [M+H]⁺ ion .
  • HPLC-PDA : Purity (>95%) is confirmed using reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial assays focus on enzyme inhibition (e.g., kinase or protease targets):

  • In vitro Screening : Dose-response curves (IC₅₀ values) are generated using fluorescence-based assays (e.g., ATPase activity). The compound’s triazole group shows strong binding to zinc-dependent metalloproteases .
  • Selectivity Testing : Counter-screening against non-target enzymes (e.g., cytochrome P450) to assess off-target effects. Use of positive controls (e.g., staurosporine for kinases) is critical .

Advanced Research Questions

Q. How can computational modeling enhance the optimization of reaction conditions for this compound’s synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for cyclization steps. For example, solvent effects (DMF vs. THF) on reaction energy barriers can be modeled to prioritize experimental conditions .
  • Machine Learning (ML) : Training models on existing reaction data (e.g., yield vs. temperature/solvent) to predict optimal parameters. ML workflows integrate with robotic synthesis platforms for high-throughput validation .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay-specific variables:

  • Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) may alter compound solubility or protein interactions. Parallel assays with standardized buffers (e.g., PBS pH 7.4) are recommended .
  • Cell Membrane Permeability : Conflicting IC₅₀ values between cell-free and cell-based assays may reflect poor permeability. Use logP calculations (e.g., >3 indicates favorable permeability) and Caco-2 cell models to validate .

Q. How can interaction studies elucidate the compound’s mechanism of action with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (kₐ and k𝒹) are measured by immobilizing the target protein on a sensor chip. The compound’s triazole moiety shows strong affinity (KD ~10⁻⁸ M) for kinase ATP-binding pockets .
  • X-ray Crystallography : Co-crystallization with the target enzyme (e.g., PDB deposition) reveals key interactions, such as hydrogen bonding between the carboxamide group and catalytic residues .

Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Fractional factorial designs optimize variables (e.g., temperature, catalyst loading). For example, a 2⁴⁻¹ design identifies temperature (70–90°C) and solvent ratio (DMF:H₂O = 9:1) as critical factors .
  • Continuous Flow Chemistry : Microreactors with residence time <10 minutes minimize degradation. In-line IR monitoring ensures real-time control of reaction progress .

Key Methodological Insights from Evidence

  • Synthetic Optimization : Lewis acids and coupling agents are pivotal for regioselectivity .
  • Data Validation : Cross-platform assay standardization reduces variability .
  • Computational Integration : DFT and ML accelerate reaction design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.